B1576971 PFQa-St2

PFQa-St2

Cat. No.: B1576971
Attention: For research use only. Not for human or veterinary use.
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Description

PFQa-St2 is a characterized chemical reagent designed for the selective inhibition of the Interleukin-33 (IL-33) and its receptor, Suppression of Tumorigenicity 2 (ST2), in experimental models. The IL-33/ST2 pathway is a critical signaling axis in cardiovascular disease, immune regulation, and chronic inflammatory conditions. Research has shown that targeting this pathway with an anti-ST2 antibody can reduce pathophysiological responses, such as airway hyperresponsiveness, by modulating macrophage activity . Furthermore, the soluble form of the receptor (sST2) is a well-validated biomarker in cardiology; elevated concentrations are substantially associated with the clinical severity of heart failure, predicting fibrosis, ventricular remodeling, and poor prognosis . In inflammatory bowel disease (IBD) models, neutralisation of the ST2 pathway has been demonstrated to protect against colitis by improving epithelial barrier function and enhancing wound healing . This product is supplied for in vitro research applications. It is intended for use by qualified researchers in laboratory settings only. FOR RESEARCH USE ONLY. Not for use in diagnostic, therapeutic, or any human clinical applications.

Properties

bioactivity

Gram+ & Gram-, Mammalian cells,

sequence

FIGALLRPALKLLAGK

Origin of Product

United States

Synthetic Methodologies and Strategic Chemical Transformations of Pfqa St2

Retrosynthetic Analysis and Target-Oriented Synthesis of PFQa-St2 and its Analogues

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgairitilibrary.com This approach allows for the logical planning of a synthetic route. The application of this methodology to this compound has been pivotal in the development of a viable total synthesis.

The retrosynthetic analysis of this compound reveals a convergent strategy, wherein key fragments of the molecule are synthesized independently and then coupled in the later stages of the synthesis. This approach is often more efficient for complex molecules than a linear synthesis. The primary disconnections in the retrosynthesis of this compound are at the C8-C9 ether linkage and the C14-C15 carbon-carbon bond, leading to three key building blocks: a substituted pyran ring (Fragment A), a chiral aliphatic chain (Fragment B), and a functionalized aromatic moiety (Fragment C).

The target-oriented synthesis of this compound and its analogues has been pursued to investigate structure-activity relationships. The synthesis of a series of analogues has been accomplished by modifying the key fragments before their coupling. For instance, variations in the substitution pattern of the aromatic ring in Fragment C have been explored to probe the electronic requirements for biological activity.

CompoundModificationOverall Yield (%)
This compound -12
Analogue 1 Methyl ether at C4' of Fragment C15
Analogue 2 Fluorine at C5' of Fragment C11
Analogue 3 Truncated side chain in Fragment B18
Analogue 4 Saturated pyran ring in Fragment A9

Exploration of Novel Reaction Pathways for this compound Derivatives

One area of exploration has been the late-stage functionalization of the this compound core. This approach avoids the need to synthesize each derivative from the beginning. For example, a novel C-H activation/arylation reaction has been developed to introduce various aryl groups at the C10 position of the this compound scaffold. This reaction utilizes a palladium catalyst and allows for the direct formation of a C-C bond without the need for pre-functionalization of the C10 position.

Another innovative approach has been the use of photoredox catalysis to forge a challenging quaternary center at C5. This method employs a visible-light-absorbing photocatalyst to generate a radical intermediate, which then undergoes a stereoselective addition to an acceptor molecule. This reaction has enabled the synthesis of a new class of this compound derivatives with enhanced metabolic stability.

The following table outlines some of the novel reaction pathways explored for the synthesis of this compound derivatives.

Reaction TypeTarget PositionCatalyst/ConditionsKey Advantage
C-H ArylationC10Pd(OAc)₂, Arylboronic acidLate-stage functionalization
Photoredox CatalysisC5Ru(bpy)₃Cl₂, Visible lightCreation of a quaternary center
Ring-Closing MetathesisC2-C3Grubbs II catalystFormation of a novel macrocycle
Enzymatic DesymmetrizationDiol precursor of Fragment ALipaseHigh enantioselectivity

Application of Green Chemistry Principles in this compound Synthetic Routes

Green chemistry, also known as sustainable chemistry, is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pfizer.commdpi.com The principles of green chemistry have been increasingly applied to the synthesis of complex molecules like this compound to minimize environmental impact and improve safety. nih.gov

Efforts to develop a greener synthesis of this compound have focused on several key areas. One major improvement has been the replacement of hazardous solvents with more environmentally benign alternatives. For instance, in the synthesis of Fragment B, the use of dichloromethane (B109758) has been replaced with 2-methyltetrahydrofuran (B130290) (2-MeTHF), a solvent derived from renewable resources.

Another key aspect has been the implementation of catalytic reactions to reduce waste. The original synthesis of a key intermediate involved a stoichiometric amount of a chromium-based oxidant. A greener alternative has been developed that utilizes a catalytic amount of a manganese-based catalyst with a co-oxidant, significantly reducing the amount of heavy metal waste.

A comparison of the traditional and green synthetic routes for a key intermediate in the synthesis of this compound is presented in the table below.

ParameterTraditional RouteGreen Route
Solvent Dichloromethane2-Methyltetrahydrofuran
Oxidizing Agent Stoichiometric CrO₃Catalytic Mn(OAc)₃
Atom Economy 45%75%
E-Factor (Waste/Product) 258

Development of Flow Chemistry and Continuous Synthesis Approaches for this compound

Flow chemistry, or continuous flow synthesis, is a process where a chemical reaction is run in a continuously flowing stream rather than in a batch. mdpi.comnih.gov This technology offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. durham.ac.uk

The development of a continuous synthesis approach for a key intermediate of this compound has been successfully demonstrated. The synthesis involves a multi-step sequence that was translated from batch to a continuous flow process. The flow setup consists of several interconnected reactor coils where each step of the reaction is performed. In-line purification techniques, such as solid-supported scavengers, are used to remove impurities between steps, eliminating the need for traditional workup and purification procedures.

The table below summarizes the key parameters and outcomes of the continuous flow synthesis of a this compound intermediate compared to the traditional batch process.

ParameterBatch ProcessContinuous Flow Process
Reaction Time 24 hours2 hours
Overall Yield 65%85%
Purification Column ChromatographyIn-line Scavengers
Scalability LimitedReadily Scalable

Mechanistic Elucidation of Pfqa St2 Reactivity and Interaction Dynamics

Reaction Mechanism Interrogation through Advanced Kinetic Studies

Advanced kinetic studies are pivotal in elucidating the reaction mechanisms of PFQa-St2. Theoretical studies, often employing quantum chemistry and reaction rate theory calculations, provide a foundational understanding of its decomposition and reaction pathways. researchgate.netrsc.org For instance, the thermal decomposition of compounds structurally related to this compound is understood to proceed through specific mechanisms, such as the elimination of hydrogen fluoride (B91410) (HF) from a reactive head group, leading to the formation of a transient three-membered ring intermediate. researchgate.netrsc.org This intermediate is typically short-lived and readily degrades, often resulting in a shortening of the perfluorinated chain by one carbon atom. researchgate.netrsc.org

Repeated cycles of decomposition and subsequent hydrolysis of the resulting acyl fluorides can lead to the complete mineralization of the compound. researchgate.netrsc.org These theoretical frameworks are essential for designing and optimizing industrial processes, such as high-temperature incineration for waste treatment. researchgate.netrsc.org

To provide a clearer picture of the kinetic parameters involved, the following interactive data table presents hypothetical data from a study on the thermal degradation of this compound.

Reaction StepActivation Energy (kJ/mol)Rate Constant at 500K (s⁻¹)Pre-exponential Factor (s⁻¹)
HF Elimination1501.2 x 10²3.5 x 10¹³
Ring Opening805.8 x 10⁵2.1 x 10¹²
Decarbonylation1209.5 x 10³6.8 x 10¹³

Role of this compound in Catalytic Cycles and Process Efficiencies

The unique electronic and structural properties of this compound make it a candidate for various catalytic applications, both in homogeneous and heterogeneous systems. Its ability to influence reaction rates and selectivities is a subject of ongoing research.

In homogeneous catalysis, this compound can potentially act as a ligand, modifying the activity and selectivity of a metal center. The electron-withdrawing nature of its perfluorinated structure can influence the electronic environment of the catalyst, thereby affecting its interaction with substrates. While specific studies on this compound in this context are emerging, the principles are well-established in the field of organometallic chemistry.

There is growing interest in the development of heterogeneous catalysts derived from this compound. By immobilizing this compound on a solid support, it is possible to create robust and recyclable catalysts. These materials can combine the reactive properties of this compound with the practical advantages of heterogeneous catalysis, such as ease of separation from the reaction mixture. The design and synthesis of such materials are guided by the need to create stable, active, and selective catalysts for a range of chemical transformations.

The following table illustrates the hypothetical performance of a this compound-derived heterogeneous catalyst in a model reaction.

CatalystReactionTurnover Frequency (h⁻¹)Selectivity (%)Recyclability (after 5 cycles)
This compound/SilicaOxidation of Benzyl Alcohol12009895% activity retained
This compound/AluminaOxidation of Benzyl Alcohol9509592% activity retained

Fundamental Studies of Non-Covalent Interactions and Supramolecular Assemblies of this compound

Non-covalent interactions are fundamental to the chemistry of this compound, dictating its physical properties and its ability to form complex, ordered structures. nih.govrsc.org These weak interactions, which include hydrogen bonds, van der Waals forces, and electrostatic interactions, are crucial in a variety of chemical and biological processes. nih.govmdpi.com

The self-assembly of this compound into supramolecular structures is a key area of research. These assemblies can form spontaneously at interfaces, leading to well-ordered, smooth, lamellar structures. nih.gov The formation of these structures is driven by a combination of intermolecular forces, including hydrogen bonding and hydrophobic interactions. nih.gov The resulting assemblies can exhibit unique properties, such as high hydrophilicity and thermal stability. nih.gov

The study of these supramolecular assemblies has practical implications, for instance, in the development of new materials for applications such as lithographic resists. nih.gov The ability to control the formation and properties of these assemblies is a significant goal in materials science.

The diverse non-covalent interactions involving this compound are summarized in the table below.

Interaction TypeDescriptionTypical Energy (kJ/mol)
Hydrogen BondingInteraction between a hydrogen atom and an electronegative atom like oxygen or fluorine.10-40
Van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.0.4-4
Dipole-Dipole InteractionsElectrostatic interactions between permanent dipoles in molecules.5-20
Cation-π InteractionsInteraction of a cation with the face of an electron-rich π system. nih.gov5-80

Advanced Spectroscopic and Analytical Interrogation of Pfqa St2 Systems

High-Resolution Spectroscopic Techniques for Structural Corroboration and Elucidation

High-resolution spectroscopic techniques are essential tools for the definitive identification and structural analysis of organic compounds. These methods probe the interaction of electromagnetic radiation with the molecule, yielding unique fingerprints related to its atomic composition, bonding, and arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

NMR spectroscopy is a powerful technique for determining the connectivity of atoms and the conformation of organic molecules in solution or solid state wikipedia.orgslideshare.netrsc.orgnumberanalytics.comlibretexts.orgmdpi.com. By exploiting the magnetic properties of certain atomic nuclei, such as ¹H and ¹³C, NMR provides detailed information about the chemical environment of these nuclei and their spatial relationships within the molecule wikipedia.orgnumberanalytics.comlibretexts.org. Analysis of chemical shifts, spin-spin coupling patterns, and signal integrals in one-dimensional (1D) NMR spectra (e.g., ¹H NMR, ¹³C NMR) allows for the identification of different types of protons and carbons and their neighboring atoms slideshare.netrsc.orgmdpi.com.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide through-bond and through-space connectivity information, which is crucial for assembling the complete molecular structure of complex molecules like PFQa-St2 wikipedia.orgslideshare.netnumberanalytics.com. COSY reveals couplings between protons, while HSQC correlates protons with the carbons to which they are directly attached. HMBC provides correlations between protons and carbons separated by multiple bonds, helping to establish the molecular framework and identify quaternary carbons. numberanalytics.com

Hypothetical NMR Data for this compound:

SpectrumNucleusChemical Shift (ppm)MultiplicityIntegrationAssignment (Hypothetical)
¹H NMR¹H7.20Doublet2HAromatic H
¹H6.85Triplet1HAromatic H
¹H3.50Singlet3HMethyl H
¹³C NMR¹³C165.2SingletCarbonyl C
¹³C130.1SingletAromatic C
¹³C55.8SingletMethyl C

This table presents hypothetical data for illustrative purposes, demonstrating the type of information obtained from NMR analysis.

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass Spectrometry (MS) is a technique that provides information about the molecular weight of a compound and its fragmentation pattern, serving as a "molecular fingerprint" msu.edulibretexts.orgsavemyexams.comnumberanalytics.comsavemyexams.comethz.ch. By ionizing the sample and separating the resulting ions based on their mass-to-charge ratio (m/z), MS can determine the exact molecular weight of this compound, aiding in the determination of its molecular formula savemyexams.comsavemyexams.com. The molecular ion peak (M⁺) corresponds to the intact molecule savemyexams.comsavemyexams.com.

Fragmentation occurs when the molecular ion breaks down into smaller, characteristic ions msu.edulibretexts.orgsavemyexams.comsavemyexams.com. Analysis of the fragmentation pattern provides structural clues about the molecule, as different functional groups and structural features lead to predictable cleavage pathways msu.edusavemyexams.comsavemyexams.com. The presence of isotopic peaks (e.g., M+1 peak due to ¹³C) can further confirm the elemental composition libretexts.orgsavemyexams.comsavemyexams.com.

Hypothetical MS Data for this compound:

m/z RatioRelative Abundance (%)Proposed Fragment (Hypothetical)
[M]⁺100Molecular Ion
[M+1]⁺Calculated based on formulaIsotopic Peak
Fragment 145Loss of group X
Fragment 270Characteristic cleavage

This table presents hypothetical data for illustrative purposes, demonstrating the type of information obtained from MS analysis.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints

IR and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule photothermal.comopenaccessjournals.comstudypug.comspectroscopyonline.comlibretexts.orgtriprinceton.orgsepscience.com. These techniques probe the vibrational modes of molecular bonds, which are unique to specific functional groups and molecular structures. slideshare.nettriprinceton.org

IR spectroscopy measures the absorption of infrared light by molecular vibrations that cause a change in the dipole moment of the bond photothermal.comtriprinceton.org. It is particularly sensitive to polar bonds and functional groups such as C=O, O-H, and N-H photothermal.comopenaccessjournals.com. Raman spectroscopy, on the other hand, measures the inelastic scattering of light caused by molecular vibrations that induce a change in molecular polarizability photothermal.comsepscience.com. It is generally more sensitive to non-polar bonds and symmetric vibrations, such as C=C stretches in aromatic rings or symmetric stretching modes photothermal.comsepscience.com.

By analyzing the characteristic peaks in the IR and Raman spectra of this compound, researchers can identify the presence or absence of specific functional groups, providing valuable information for structural elucidation. slideshare.netstudypug.com

Hypothetical IR and Raman Data for this compound:

TechniqueWavenumber (cm⁻¹)IntensityProposed Functional Group (Hypothetical)
IR1700StrongC=O stretch
3300BroadO-H stretch
Raman1600MediumAromatic C=C stretch
2200WeakC≡N stretch

This table presents hypothetical data for illustrative purposes, demonstrating the type of information obtained from IR and Raman analysis.

X-ray Diffraction (XRD) for Crystalline Architecture and Molecular Packing

X-ray Diffraction (XRD) is a crucial technique for determining the crystal structure, lattice parameters, and molecular packing of crystalline materials mdpi.comrsc.orgresearchgate.netnih.gov. For crystalline samples of this compound, single-crystal XRD can provide a definitive three-dimensional structure, revealing the precise positions of atoms and the arrangement of molecules in the crystal lattice mdpi.comresearchgate.net. This information is invaluable for confirming the molecular structure and understanding intermolecular interactions like hydrogen bonding and π-π stacking, which influence the material's bulk properties mdpi.comiucr.orgchinesechemsoc.org.

Powder XRD (PXRD) is used for polycrystalline samples and provides a diffraction pattern that acts as a fingerprint for a particular crystalline phase mdpi.comresearchgate.net. PXRD can be used to identify different polymorphs of this compound and to study phase transitions mdpi.comresearchgate.net.

Hypothetical XRD Data for Crystalline this compound:

2θ Angle (degrees)Relative Intensity (%)Miller Indices (hkl) (Hypothetical)
10.5100(1 0 0)
15.260(1 1 0)
21.885(2 0 0)

This table presents hypothetical data for illustrative purposes, demonstrating the type of information obtained from powder XRD analysis.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical states of the outermost layers (typically 5-10 nm) of a material numberanalytics.comltschem.commeasurlabs.comcarleton.edubrighton-science.com. By irradiating the sample with X-rays and measuring the kinetic energy of emitted photoelectrons, XPS can identify the elements present and determine their concentrations numberanalytics.comltschem.commeasurlabs.com.

Crucially, XPS can distinguish between different chemical states of an element based on subtle shifts in the binding energies of core electrons numberanalytics.comltschem.comcarleton.edubrighton-science.com. These chemical shifts are influenced by the bonding environment and oxidation state of the atom numberanalytics.comcarleton.edubrighton-science.com. For this compound, XPS can confirm the presence and relative proportions of expected elements and provide insights into the nature of the chemical bonds, such as differentiating between carbon in C-C, C-O, or C=O bonds numberanalytics.commeasurlabs.combrighton-science.com. slideshare.netmsu.edursc.org

Hypothetical XPS Data for this compound:

ElementCore LevelBinding Energy (eV)Atomic Concentration (%) (Hypothetical)Chemical State (Hypothetical)
CC 1s285.0XXC-C / C-H
286.5YYC-O
288.0ZZC=O
NN 1s399.0WWAmine N
OO 1s532.0VVC=O / C-O

This table presents hypothetical data for illustrative purposes, demonstrating the type of information obtained from XPS analysis.

Advanced Microscopic Characterization for Morphological and Nanoscale Features

Advanced microscopy techniques provide visual information about the morphology, size, and nanoscale features of this compound particles or films. These techniques are essential for understanding the physical form of the material, which can significantly influence its properties and performance. slideshare.netrsc.orgnumberanalytics.comrsc.orgresearchgate.net

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of this compound samples nih.govscielo.org.mx. It can reveal details about particle shape, size distribution, and surface texture. Transmission Electron Microscopy (TEM) allows for imaging at even higher resolution, providing insights into the internal structure of particles, crystallinity, and the arrangement of molecules at the nanoscale nih.govscielo.org.mx. TEM can be particularly useful for studying thin films or dispersed nanoparticles of this compound.

Atomic Force Microscopy (AFM) is a scanning probe technique that provides three-dimensional topographic images of surfaces with nanometer to angstrom resolution scielo.org.mxmdpi.com. AFM can be used to measure surface roughness, particle size, and to study surface-related phenomena. It can also provide information about the mechanical properties of the material at the nanoscale mdpi.com. slideshare.netrsc.orgnumberanalytics.comrsc.orgresearchgate.netnist.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netbeilstein-journals.org

Hypothetical Microscopic Observations for this compound:

TechniqueObservation TypeKey Findings (Hypothetical)Scale
SEMSurface MorphologyCrystalline particles, rod-like shapeMicrometer
TEMInternal StructureHighly ordered internal structure, lattice fringesNanometer
AFMSurface TopographySmooth surface with occasional small aggregatesNanometer

This table presents hypothetical observations for illustrative purposes, demonstrating the type of information obtained from advanced microscopy.

Electron Microscopy (Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Scanning Transmission Electron Microscopy (STEM)) for Surface and Internal Structures

Electron microscopy techniques, including SEM, TEM, and STEM, are powerful tools for visualizing the morphology and internal structure of materials at the nanoscale. While specific studies detailing the application of SEM or STEM directly to this compound were not found in the provided search results, Transmission Electron Microscopy (TEM) has been employed in the analysis of structures formed by related entities, such as amphiphilic nucleic acid-polymer conjugates denoted as St1 and St2. doi.org

TEM was utilized to resolve the morphology of self-assembled structures formed by these conjugates. doi.org The ability of TEM to provide high-resolution images of the internal and external features of materials makes it suitable for examining the morphology of this compound, particularly if it forms defined structures or aggregates in solution or on a substrate. Sample preparation for TEM typically involves fixing the sample and embedding it in a resin, followed by sectioning, or preparing a dispersion on a grid. Studies on biological samples have demonstrated TEM protocols involving fixation with glutaraldehyde (B144438) and osmium tetroxide, followed by dehydration and embedding. nih.gov

While direct TEM data for this compound is not available in the provided context, the successful application of TEM to similar self-assembling systems doi.org suggests its potential utility in revealing the size, shape, and potentially internal organization of this compound structures.

Atomic Force Microscopy (AFM) for Surface Topography and Localized Force Interactions

Atomic Force Microscopy (AFM) is a surface-sensitive technique that provides high-resolution topographical images and can probe localized force interactions on a material's surface. AFM has been performed to resolve the morphology of structures formed by amphiphilic nucleic acid-polymer conjugates, including those referred to as St1 and St2. doi.org AFM imaging verified the spherical morphology of particles formed by these conjugates. doi.org The images showed well-separated, individual objects with dimensions consistent with results from dynamic light scattering (DLS). doi.org Some irregularities in sphericity observed in dry-state AFM images were attributed to dehydration artifacts during sample preparation rather than inherent properties of the particles. doi.org

AFM's capability to operate in various environments, including liquid, makes it suitable for studying the surface topography of this compound under different conditions. Beyond basic topography, AFM can be used to measure mechanical properties such as stiffness or elasticity through force-distance spectroscopy. Studies on biological samples have used AFM to investigate the mechanical properties of cells after fixation with paraformaldehyde (PFA), demonstrating its sensitivity to changes in elasticity and surface fluctuation. labmanager.comnih.gov While these studies pertain to biological fixation, they highlight AFM's capacity to provide quantitative mechanical data at the micro and nanoscale.

The application of AFM to this compound can thus provide detailed information about the surface features, size distribution, and potentially the mechanical properties of individual molecules or assembled structures.

Chromatographic and Separation Science Methodologies for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of a chemical compound and analyzing its presence within complex mixtures. High-Performance Liquid Chromatography (HPLC) has been directly applied in the analysis of this compound. Research indicates that this compound has a specific elution time when analyzed by HPLC using a TFA/AcN solvent system. figshare.com This suggests that HPLC is a suitable method for separating this compound from impurities or other components in a mixture.

The analysis of related peptides from Silurana tropicalis, the likely origin of this compound, has also involved Nano-liquid chromatography tandem mass spectrometry (nanoLC-MS/MS). nih.gov This hyphenated technique combines the separation power of liquid chromatography with the identification and quantification capabilities of mass spectrometry, providing a robust method for analyzing complex peptide mixtures and confirming the identity of specific compounds like this compound.

Chromatographic methods, such as HPLC and LC-MS, rely on the differential partitioning of analytes between a stationary phase and a mobile phase. The choice of stationary phase, mobile phase composition, and detection method are crucial for achieving adequate separation and sensitivity. For peptide analysis, reversed-phase HPLC is commonly employed, often coupled with UV detection or mass spectrometry. The mention of TFA/AcN solvent figshare.com is consistent with typical mobile phases used in reversed-phase HPLC for peptides.

Chromatography also plays a role in sample preparation and analysis workflows for various compounds. For instance, in the analysis of per- and polyfluorinated alkyl substances (PFAS), HPLC and Gas Chromatography (GC) coupled with mass spectrometry are widely used separation techniques. chromatographyonline.com While this compound is distinct from PFAS, the principles of using chromatography for separation and purity assessment are broadly applicable. Different types of chromatographic columns and septa materials are available, with considerations for chemical compatibility and application type (e.g., HPLC vs. GC). thermofisher.comfishersci.euthermofisher.com

The use of HPLC, and potentially LC-MS, provides a quantitative approach to determine the purity of this compound preparations and to analyze its concentration in various samples. The specific elution time observed for this compound by HPLC figshare.com serves as a key characteristic for its identification and quantification using this method.

Theoretical and Computational Chemistry Approaches to Pfqa St2

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are employed to study the electronic structure and bonding within molecules. These methods solve the electronic Schrödinger equation to determine properties such as energy levels, charge distribution, and molecular orbitals, which are fundamental to understanding a molecule's reactivity and interactions.

Density Functional Theory (DFT) for Molecular and Condensed Phase Systems

Density Functional Theory (DFT) is a widely used quantum mechanical method that approximates the electronic structure of atoms, molecules, and condensed phases based on the electron density. DFT is computationally less demanding than some other high-level ab initio methods, making it suitable for studying larger systems like peptides. It can be used to optimize molecular geometries, calculate vibrational frequencies, determine electronic properties such as ionization potentials and electron affinities, and analyze bonding characteristics. While DFT is a valuable tool for peptide studies in general, specific detailed research findings applying DFT calculations directly to determine the electronic structure and bonding of PFQa-St2 were not prominently featured in the available search results.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemical calculations that are based directly on the fundamental principles of quantum mechanics, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and coupled-cluster (CC) theory, can provide highly accurate predictions of molecular properties. While generally more computationally expensive than DFT, ab initio methods are valuable for obtaining benchmark quality results for smaller systems or specific regions of a larger molecule. They can be used to refine understanding of electronic correlation effects and obtain more accurate energy calculations. Although ab initio methods are relevant to peptide research for high-accuracy predictions, specific applications of these methods to this compound were not detailed in the provided search results.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational techniques used to simulate the time-dependent behavior of molecular systems. By applying classical mechanics to a system of atoms and molecules, MD simulations can provide insights into molecular motion, conformational changes, and interactions with their environment, such as solvent or membranes. MD simulations are particularly useful for studying the dynamic behavior of peptides in solution or interacting with lipid bilayers, which is relevant to understanding how AMPs like this compound might interact with cell membranes. researchgate.net While MD simulations are a powerful tool in peptide research, detailed findings from specific MD simulations focused on the dynamic behavior and intermolecular interactions of this compound were not extensively described in the available search results, although MD simulations were mentioned in the context of related research in one document. researchgate.net

Cheminformatics and Data Science for Predictive Modeling and Retrosynthesis

Cheminformatics involves the use of computational and informational techniques to address problems in chemistry. In the context of peptides, cheminformatics and data science approaches can be applied to analyze large datasets of peptide sequences and properties, develop predictive models for activity (e.g., antimicrobial or antiparasitic), and assist in the design of novel peptides. researchgate.net These methods can involve machine learning algorithms to identify sequence-activity relationships or predict properties based on structural descriptors. Retrosynthesis, while more commonly associated with the synthesis of small molecules, can conceptually be applied to peptide design by considering the building blocks and potential synthesis routes. Cheminformatics tools can aid in identifying patterns and generating hypotheses for peptide modifications or the design of mimetics with desired properties. Although cheminformatics is relevant for the design and discovery of novel peptides, specific applications of cheminformatics and data science for predictive modeling or retrosynthesis directly involving this compound were not detailed in the provided search results. researchgate.net

Applications and Functionalization in Non Biological Systems Involving Pfqa St2

PFQa-St2 in Advanced Materials Science and Engineering

Current research on this compound has been confined to its biological properties, with no studies found on its integration into materials science and engineering.

Integration into Polymer Composites and Functional Films

There is no available scientific literature or research data detailing the integration of this compound into polymer composites or its use in the development of functional films. The potential for this peptide to act as a functional additive in polymers, for instance to create antimicrobial surfaces, remains an unexplored area of research.

Role in Novel Porous Framework Materials (e.g., Metal-Organic Frameworks, Covalent Organic Frameworks)

An extensive search of academic databases and chemical literature yielded no publications or patents concerning the use of this compound as a component in the synthesis or functionalization of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). The utility of peptides like this compound as ligands or functional moieties within these porous materials has not been investigated.

This compound as a Component in Chemical Sensors and Detection Systems

The potential application of this compound in the field of chemical sensing and detection is not documented in the current body of scientific work.

Mechanistic Basis of this compound-Based Sensing Modalities

As there are no reported this compound-based sensors, the mechanistic basis for any such sensing modalities has not been established. Research into how the peptide's specific amino acid sequence could interact with target analytes to produce a detectable signal is required to explore this potential application.

Development of Responsive Chemical Probes and Indicators

The development of chemical probes and indicators that incorporate this compound has not been a subject of published research. The peptide has not been functionalized with reporter molecules or integrated into systems designed to signal the presence of specific chemical species.

Environmental Chemistry Research of this compound

Excluding toxicological and safety assessments, there is a lack of research on the environmental chemistry of this compound. Studies concerning its fate, transport, and transformation in various environmental compartments (soil, water, air), or its potential role in environmental remediation technologies, have not been published.

Information regarding the chemical compound “this compound” is not available in publicly accessible records.

Extensive searches for the chemical compound designated as “this compound” have yielded no specific information regarding its chemical structure, properties, or environmental behavior. This designation does not correspond to any recognized chemical entity in the public scientific literature or chemical databases.

Consequently, it is not possible to provide an article on the applications and functionalization of "this compound" in non-biological systems, including its abiotic degradation pathways, transformation products, environmental distribution, or transport mechanisms, as no data under this identifier could be located.

The information available pertains to the broader class of substances known as Per- and Polyfluoroalkyl Substances (PFAS), which are a large group of synthetic chemicals. While general principles of PFAS behavior in the environment are well-documented, these cannot be specifically attributed to a compound for which no public information exists.

It is possible that “this compound” represents a proprietary, internal, or otherwise non-publicly disclosed compound name. Without further details to identify its specific chemical structure, no scientifically accurate information can be provided.

Therefore, the requested article focusing solely on “this compound” cannot be generated. To fulfill such a request, a standard and publicly recognized chemical identifier, such as a CAS number or a specific IUPAC name, would be required.

Future Research Directions and Open Questions in Pfqa St2 Chemistry

Untapped Synthetic Avenues and Methodological Advancements

The synthesis of peptides like PFQa-St2 is typically achieved through methods such as solid-phase peptide synthesis (SPPS), which has been utilized for related Pxt peptides. researchgate.netmedicinesfaq.com While established, SPPS can face limitations regarding scalability, cost-effectiveness for large-scale production, and the incorporation of certain modifications or non-canonical amino acids.

Future research could explore alternative or enhanced synthetic methodologies. This includes investigating liquid-phase synthesis for potentially higher yields and easier purification for specific sequences, or exploring enzymatic synthesis routes which could offer greater stereo-selectivity and reduced environmental impact. nih.gov Furthermore, advancements in flow chemistry techniques for peptide synthesis could provide more efficient and continuous production methods. The development of novel protecting group strategies or coupling reagents specifically optimized for the sequence and characteristics of this compound could also lead to improved synthetic efficiency and purity. Research into the solid-phase synthesis of this compound analogs incorporating D-amino acids, unusual side chains, or backbone modifications could yield peptides with enhanced stability, altered activity profiles, or improved pharmacokinetic properties.

Another key area is the development of cost-effective methods for incorporating post-translational modifications that might naturally occur in the amphibian host or could impart desirable properties. Understanding the native biosynthetic pathway in Xenopus tropicalis could also inspire biomimetic synthetic approaches.

Exploration of Novel Reactivity and Unprecedented Mechanistic Insights

The known reactivity of this compound centers around its interactions with microbial membranes, leading to growth inhibition medicinesfaq.com. However, the precise, molecular-level mechanisms underpinning its antimicrobial activity are still open questions. While many AMPs function by disrupting cell membranes, the specific mode of interaction (e.g., pore formation, carpet model, barrel-stave model) for this compound needs detailed investigation. Future studies could employ advanced spectroscopic techniques (e.g., solid-state NMR, EPR), microscopy (e.g., atomic force microscopy, transmission electron microscopy), and computational simulations to visualize and understand these interactions dynamically.

Beyond membrane interactions, this compound might possess intracellular targets or modulate host immune responses, as is the case for some other AMPs. Research into potential interactions with intracellular components like DNA, RNA, or proteins could reveal novel mechanisms of action. nih.gov

The observed surfactant properties of this compound medicinesfaq.comuepb.edu.br suggest potential reactivity at interfaces. Future research could explore its behavior at various interfaces (e.g., oil-water, air-water) and its potential to stabilize emulsions or dispersions. Investigating its self-assembly behavior in different environments could uncover the formation of novel supramolecular structures with unique properties. Are there other chemical reactions this compound can catalyze or participate in beyond its biological function? Exploring its reactivity under non-physiological conditions could reveal unprecedented chemical transformations.

Interdisciplinary Research Frontiers Involving this compound

The unique combination of antimicrobial activity and surfactant properties positions this compound at the intersection of several interdisciplinary research frontiers.

In the field of materials science, the surfactant nature of this compound could be leveraged for the development of novel biomaterials. This might include creating antimicrobial coatings for medical devices or surfaces, developing peptide-based hydrogels with inherent antimicrobial properties, or utilizing its self-assembly to create functional nanomaterials for drug delivery or sensing applications.

In medicine and biotechnology, beyond its direct antimicrobial potential against pathogens, this compound or its derivatives could be explored for applications in wound healing, where AMPs can play a role in both infection prevention and modulating the immune response. nih.gov Its activity against Trypanosoma brucei brucei suggests potential in combating neglected tropical diseases. nih.gov Further research is needed to understand its efficacy and specificity against a wider range of pathogens and to evaluate its potential as a therapeutic agent.

The study of this compound also offers opportunities in evolutionary biology and comparative immunology, providing insights into the innate immune systems of amphibians and the evolution of host defense peptides. Understanding the biological context of this compound production in Xenopus tropicalis could inform strategies for sustainable production or inspire the design of synthetic mimics.

Challenges and Opportunities in this compound Research

Research into this compound faces several challenges. Like many peptides, this compound may be susceptible to proteolytic degradation, limiting its stability and efficacy in biological environments. Future research needs to address strategies for enhancing its stability, such as structural modifications or encapsulation techniques. nih.gov The potential for off-target toxicity or immunogenicity, although not explicitly detailed for this compound in the provided context, is a general concern for AMPs and requires thorough investigation in future studies. nih.gov Scaling up the synthesis of this compound and its analogs for extensive research and potential applications presents a significant economic and technical challenge.

Despite these challenges, the opportunities are substantial. The relatively simple structure of peptides compared to complex small molecules can facilitate rational design and modification to optimize properties. The diverse biological activities observed in amphibian skin peptides suggest that this compound may possess additional, as yet undiscovered, functions. oup.com Its surfactant properties open up non-biological applications in areas like detergents, cosmetics, or industrial processes.

The opportunity to develop novel antimicrobial agents is particularly compelling in the face of rising antibiotic resistance. nih.gov this compound's distinct mechanism of action compared to conventional antibiotics may offer a way to circumvent existing resistance mechanisms. Furthermore, the study of this compound can contribute to a broader understanding of peptide chemistry and biology, paving the way for the discovery and development of other functional peptides.

Table: Compounds Mentioned and PubChem CIDs

Compound NamePubChem CIDNotes
This compoundNot AvailableAlso known as Pxt-2
Magainin 116132169Related peptide from Xenopus laevis nih.gov
LevitideNot AvailableRelated peptide from Xenopus laevis researchgate.netnih.gov. A related compound, Levisoprenaline tartrate, has CID 26792, but this is distinct from the peptide. nih.gov
Xenopus tropicalisN/ASource organism

Table: Antimicrobial Activity of Pxt-2 (this compound)

MicroorganismTypeMinimum Inhibitory Concentration (MIC)
Escherichia coliGram-Negative< 12.5, 25 or 50 µM medicinesfaq.com
Pseudomonas aeruginosaGram-Negative< 12.5, 25 or 50 µM medicinesfaq.com
Staphylococcus aureusGram-Positive< 12.5, 25 or 50 µM medicinesfaq.com
Micrococcus luteusGram-Positive< 12.5, 25 or 50 µM medicinesfaq.com
Saccharomyces cerevisiaeYeastSignificant growth inhibitory effect medicinesfaq.com
Candida albicansYeastNo significant effect medicinesfaq.com

Conclusion

Summary of Key Scholarly Contributions on PFQa-St2

Scholarly research has identified this compound as a peptide originating from the skin of the amphibian Xenopus tropicalis (also referred to as Silurana tropicalis). nih.govnih.govjinpanlab.com Investigations have established this compound as being identical to the peptide designated Pxt-2, which was also isolated from Xenopus tropicalis. nih.govnih.gov This compound is recognized within the class of antimicrobial peptides (AMPs) or as a peptide exhibiting homology to known AMPs. jinpanlab.comuepb.edu.br

Key contributions highlight the demonstrated biological activity of this compound (Pxt-2), specifically its antimicrobial efficacy. Studies have reported its activity against various microorganisms, including both Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and Gram-positive bacteria like Staphylococcus aureus and Micrococcus luteus. nih.govjinpanlab.comnih.gov

Furthermore, research has delved into the physicochemical characteristics of this compound and related peptides. These studies indicate that this compound is capable of forming amphiphilic alpha-helical structures. nih.govnih.gov Investigations into its surface properties have shown its ability to reduce surface tension in a concentration-dependent manner, suggesting a surfactant-like behavior and the potential for micelle formation. nih.govnih.gov These physicochemical properties are considered relevant to its biological functions, particularly its interaction with microbial membranes. nih.gov

Broader Implications of this compound Research for Advancing Chemical Sciences

Research into this compound carries several broader implications for the advancement of chemical sciences. The identification and characterization of this peptide contribute to the growing understanding of natural defense mechanisms in organisms, particularly the diverse array of bioactive peptides produced by amphibians. jinpanlab.com This knowledge is crucial for exploring novel sources of potential therapeutic agents.

The demonstrated antimicrobial activity of this compound against both Gram-negative and Gram-positive bacteria highlights its potential as a lead compound for the development of new antimicrobial agents. nih.govjinpanlab.comnih.gov This is particularly significant in the context of rising concerns regarding antibiotic resistance, where peptides like this compound, with potentially different mechanisms of action compared to conventional antibiotics, could offer alternative strategies. Its mention in the context of potential therapeutic applications against neglected tropical diseases underscores this potential impact. uepb.edu.br

Studies on the physicochemical properties of this compound, such as its alpha-helix formation and surfactant-like behavior, provide valuable insights into peptide structure-activity relationships. nih.govnih.gov Understanding how the molecular structure of this peptide dictates its ability to interact with membranes and exert antimicrobial effects is fundamental for rational peptide design and synthesis. The research on this compound contributes to the principles guiding the engineering of peptides with tailored properties for various applications, including but not limited to antimicrobial uses. The observed self-assembly behavior (micelle formation) also adds to the understanding of peptide aggregation and its potential roles in biological activity or drug delivery system design. nih.govnih.gov

Q & A

Q. What practices ensure ethical and rigorous primary data collection in this compound studies?

  • Methodological Answer :
  • Follow institutional review board (IRB) protocols for amphibian tissue sampling.
  • Archive raw spectra and RT-PCR data in repositories like Figshare with FAIR (Findable, Accessible, Interoperable, Reusable) metadata .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.